Product packaging for Dibenzo[b,f][1,4]oxazepin-11-amine(Cat. No.:CAS No. 21636-25-9)

Dibenzo[b,f][1,4]oxazepin-11-amine

Cat. No.: B2536336
CAS No.: 21636-25-9
M. Wt: 210.236
InChI Key: WJWDEWXJRCMLMU-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Dibenzo[b,f] nih.govnih.govoxazepin-11-amine belongs to the family of seven-membered heterocyclic compounds, which are a significant class of molecules in organic and medicinal chemistry. nih.gov The dibenzo[b,f] nih.govnih.govoxazepine core is a tricyclic system consisting of two benzene (B151609) rings fused to a central 1,4-oxazepine (B8637140) ring. This framework is a "privileged structure," meaning it can serve as a scaffold for ligands that bind to multiple biological targets. nih.gov The inclusion of nitrogen and oxygen heteroatoms in the seven-membered ring imparts specific chemical properties and conformational flexibility to the molecule. nih.gov

Significance of the Dibenzo[b,f]nih.govnih.govoxazepine Core as a Synthetic Scaffold

The dibenzo[b,f] nih.govnih.govoxazepine scaffold is of considerable interest in pharmaceutical research. Derivatives of this core structure have been investigated for a range of biological activities. researchgate.net For instance, substitutions at the 11-position of the dibenzo[b,f] nih.govnih.govoxazepine ring system have led to the development of compounds with antipsychotic and antidepressant properties. researchgate.netsynarchive.com The versatility of this scaffold allows for the synthesis of a diverse library of compounds with potential therapeutic applications. nih.gov

Evolution of Synthetic Paradigms for Dibenzo[b,f]nih.govnih.govoxazepines

The synthesis of the dibenzo[b,f] nih.govnih.govoxazepine core has evolved from classical methods to more efficient modern catalytic approaches.

Early methods often involved intramolecular cyclization reactions under harsh conditions. A common precursor for the synthesis of the related dibenzo[b,f] nih.govnih.govoxazepin-11(10H)-one is 2-(2-aminophenoxy)benzoic acid, which can undergo thermal cyclization. wikipedia.org Another classical approach is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. chemistry-reaction.comgriffith.edu.aunih.gov

More recent synthetic strategies have focused on the use of transition metal-catalyzed cross-coupling reactions, which offer milder reaction conditions and greater functional group tolerance. The Ullmann condensation , a copper-catalyzed reaction, has been a cornerstone in the formation of the diaryl ether linkage within the dibenzo[b,f] nih.govnih.govoxazepine backbone. synarchive.comresearchgate.netwikipedia.org This reaction typically involves the coupling of an aryl halide with a phenol (B47542). wikipedia.org

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has also emerged as a powerful tool for the synthesis of dibenzo[b,f] nih.govnih.govoxazepines and related heterocycles. nih.govwikipedia.orgbeilstein-journals.org This reaction facilitates the formation of carbon-nitrogen bonds between an aryl halide and an amine, a key step in constructing the oxazepine ring. wikipedia.org The development of specialized phosphine (B1218219) ligands has significantly expanded the scope and efficiency of the Buchwald-Hartwig amination. researchgate.net

A common synthetic route to access 11-substituted dibenzo[b,f] nih.govnih.govoxazepines involves the conversion of the corresponding dibenzo[b,f] nih.govnih.govoxazepin-11(10H)-one to an 11-chloro intermediate using a chlorinating agent like phosphorus oxychloride. nih.gov This intermediate can then be reacted with various amines to introduce the desired substituent at the 11-position. nih.gov For the specific synthesis of Dibenzo[b,f] nih.govnih.govoxazepin-11-amine, a potential, though not explicitly detailed in the provided results, pathway would involve the reaction of 11-chlorodibenzo[b,f] nih.govnih.govoxazepine with ammonia (B1221849) or an ammonia equivalent.

A novel approach to 11-substituted dibenzo[b,f] nih.govnih.govoxazepines involves the generation of a carbamate (B1207046) intermediate from 2-phenoxyaniline (B124666) derivatives, followed by a microwave-induced reaction with amines and subsequent cyclocondensation. researchgate.netsynarchive.com More recently, biocatalytic methods employing imine reductases have been developed for the stereodivergent synthesis of chiral dibenzoxazepines. nih.gov

Synthetic Method Description Key Features
Ullmann Condensation Copper-catalyzed reaction to form diaryl ethers. synarchive.comwikipedia.orgTraditionally requires high temperatures, but modern catalysts have improved conditions. wikipedia.org
Buchwald-Hartwig Amination Palladium-catalyzed C-N bond formation between an aryl halide and an amine. nih.govwikipedia.orgOffers mild reaction conditions and broad substrate scope. wikipedia.org
Smiles Rearrangement Intramolecular nucleophilic aromatic substitution. chemistry-reaction.comnih.govA classical method for forming the heterocyclic ring. chemistry-reaction.com
From Dibenzo[b,f] nih.govnih.govoxazepin-11(10H)-one Conversion to an 11-chloro intermediate followed by amination. nih.govA common route to introduce substituents at the 11-position. nih.gov
Biocatalysis Use of enzymes like imine reductases for asymmetric synthesis. nih.govProvides access to chiral dibenzoxazepines with high enantiomeric excess. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2O B2536336 Dibenzo[b,f][1,4]oxazepin-11-amine CAS No. 21636-25-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzo[b][1,4]benzoxazepin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-13/h1-8H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWDEWXJRCMLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC=CC=C3O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Dibenzo B,f 1 2 Oxazepin 11 Amine and Its Analogs

Metal-Catalyzed Cyclization Strategies

Transition metal catalysis offers powerful tools for the construction of complex molecular architectures like the dibenzo[b,f] thieme-connect.commdpi.comoxazepine ring system. These methods often provide high efficiency, selectivity, and functional group tolerance.

Palladium-Mediated Reactions

Palladium catalysis has been extensively used for the synthesis of various heterocyclic compounds, including dibenzo[b,f] thieme-connect.commdpi.comoxazepine analogs. A general and highly efficient protocol involves the palladium-catalyzed cross-coupling of readily accessible precursors with ammonia (B1221849), followed by a spontaneous intramolecular condensation to form the heterocyclic ring. nih.govacs.org This strategy is applicable to the construction of a wide variety of dibenzooxazepines. nih.gov For instance, a one-pot synthesis can be achieved by reacting precursors like 2-bromostyrene (B128962) and 2-chloroaniline, which cyclize to form the dibenzo[b,f]azepine core, a close structural analog. nih.gov

Another significant palladium-catalyzed approach is the intramolecular O-arylation or amidation. Microwave-assisted palladium-catalyzed intramolecular amidation has been successfully employed to create conjugates of dibenzo[b,f] thieme-connect.commdpi.comoxazepin-11(10H)-ones. researchgate.net Furthermore, palladium-catalyzed amino and oxyacetoxylation reactions have been developed to furnish 1,4-benzoxazepinones through a 7-exo ring-closure mechanism. rsc.org Intramolecular cyclocarbonylation reactions using a PdI2/Cytop 292 catalytic system represent another pathway to dibenzo[b,f] thieme-connect.commdpi.comoxazepin-11(10H)-ones. mdpi.com

Reaction Type Catalyst/Reagents Precursors Product Reference
Cross-coupling/CondensationPd₂(dba)₃, Ligand, Cs₂CO₃, Ammoniao-carbonyl(anilines/phenols) + 1,2-dihaloarenesDibenzooxazepines nih.gov
Intramolecular AmidationPalladium Catalyst (Microwave)Functionalized dibenzoxazepinonesDibenzoxazepinone conjugates researchgate.net
Amino/OxyacetoxylationPalladium CatalystAlkenes1,4-Benzoxazepinones rsc.org
Intramolecular CyclocarbonylationPdI₂/Cytop 2922-(2-halophenoxy)phenylaminesDibenzo[b,f] thieme-connect.commdpi.comoxazepin-11(10H)-ones mdpi.commathnet.ru

Copper-Catalyzed Transformations

Copper-catalyzed reactions provide a cost-effective and efficient alternative for the synthesis of the dibenzo[b,f] thieme-connect.commdpi.comoxazepine scaffold. researchgate.net A notable example is the double Ullmann coupling reaction between 4,5-diaryl-2-(2-bromophenyl)-1H-imidazoles and 2-bromophenols, catalyzed by copper(I) iodide and o-phenanthroline, which yields dibenzo[b,f]imidazo[1,2-d] thieme-connect.commdpi.comoxazepine derivatives in good yields. thieme-connect.com

A highly efficient one-pot synthesis of fused dibenzo[b,f] thieme-connect.commdpi.comoxazepines has been reported using copper catalysis, which proceeds through a Smiles rearrangement. researchgate.net This method offers a different regioselectivity compared to classical cross-coupling and is practical due to its use of aryl chlorides as substrates. researchgate.net Tandem transformations involving C-N coupling and C-H carbonylation, catalyzed by copper, have also been developed for the facile synthesis of benzo-1,4-oxazepine derivatives. nih.gov

Other Transition Metal Approaches

Besides palladium and copper, other transition metals have been utilized in the synthesis of related heterocyclic systems. For example, the oxidative ring expansion of 2-(9-xanthenyl)malonates to produce substituted dibenzo[b,f]oxepines can be achieved using Manganese(III) acetate (B1210297) [Mn(OAc)₃]. nih.gov This reaction proceeds via a proposed one-electron oxidation and a 1,2 radical rearrangement. nih.gov

Metal-Free and Organocatalytic Protocols

To circumvent the cost and potential toxicity associated with transition metals, metal-free and organocatalytic synthetic methods have emerged as attractive alternatives.

Base-Promoted Intramolecular Cyclizations

A common and well-established method for synthesizing dibenzo[b,f] thieme-connect.commdpi.comoxazepin-11(10H)-ones involves the base-catalyzed intramolecular nucleophilic substitution of a nitro group. researchgate.netepa.gov This reaction typically uses 2-hydroxyanilides of 2-nitrobenzoic acids as precursors. epa.govresearchgate.net For example, N-(2-hydroxyphenyl)-2,4-dinitrobenzamide can be cyclized to 3-nitrodibenzo[b,f] thieme-connect.commdpi.comoxazepin-11(10H)-one. epa.govresearchgate.net The synthesis can be carried out using potassium carbonate in DMF. mathnet.ruresearchgate.net This intramolecular nucleophilic aromatic substitution of a nitro group (denitrocyclisation) is a promising approach for constructing the tricyclic system. mathnet.ru

Microwave irradiation has been shown to facilitate the synthesis of dibenzo[b,f] thieme-connect.commdpi.comoxazepine derivatives from the reaction of 2-chlorobenzaldehydes and 2-aminophenols under basic conditions, resulting in good yields and short reaction times. researchgate.net

Reaction Type Base/Conditions Precursors Product Reference
Intramolecular Nucleophilic SubstitutionK₂CO₃, DMF2-hydroxyanilides of 2-nitrobenzoic acidsDibenzo[b,f] thieme-connect.commdpi.comoxazepin-11(10H)-ones epa.govresearchgate.net
CyclocondensationBase, Microwave2-chlorobenzaldehydes and 2-aminophenolsDibenzo[b,f] thieme-connect.commdpi.comoxazepine derivatives researchgate.net

Oxidative C-H Amination Methods

Direct C-H functionalization represents a highly atom-economical approach to heterocycle synthesis. An efficient metal-free oxidative C-H amination for accessing dibenzoxazepinones has been developed using μ-oxo hypervalent iodine catalysis. mdpi.com This method utilizes N-methoxy-2-phenoxybenzamides as starting materials. mdpi.com Hypervalent iodine reagents are favored due to their low toxicity, accessibility, and mild reaction conditions. rsc.orgnih.gov The process involves a selective phenol (B47542) O-arylation followed by an electrophilic aromatic amination using a hypervalent iodine reagent. rsc.org

Another metal-free approach involves the use of iodylbenzene (PhIO₂) and trifluoroacetic acid (TFA) to promote the intramolecular oxidative cyclization of α-indolylhydrazones, leading to the formation of a C(sp²)-N bond. nih.gov

Organocatalytic Asymmetric Syntheses

The demand for enantiomerically pure compounds has driven the development of asymmetric synthetic methods. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for constructing chiral molecules, including derivatives of the dibenzo[b,f] beilstein-journals.orgscispace.comoxazepine system.

A notable application is the organocatalytic asymmetric aza-Henry reaction of dibenzo[b,f] beilstein-journals.orgscispace.comoxazepines, which are treated as seven-membered cyclic imines. researchgate.net This reaction, which forms a new carbon-carbon bond between the imine and a nitroalkane, is effectively catalyzed by Cinchona alkaloid-based thiourea (B124793) catalysts. researchgate.netaraid.es These bifunctional catalysts activate the imine through hydrogen bonding to the thiourea moiety and the nitroalkane via the basic tertiary amine of the alkaloid scaffold, enabling highly stereocontrolled addition. This method provides a direct route to chiral 11-aminoalkyl-10,11-dihydrodibenzo[b,f] beilstein-journals.orgscispace.comoxazepine derivatives with high levels of enantioselectivity. researchgate.netrsc.orgnih.gov The reaction has been successfully demonstrated for a range of dibenzo[b,f] beilstein-journals.orgscispace.comoxazepines and various nitroalkanes. researchgate.net

Catalyst TypeSubstrate (Imine)NitroalkaneYield (%)Enantiomeric Excess (ee %)
Cinchona Alkaloid ThioureaDibenzo[b,f] beilstein-journals.orgscispace.comoxazepineNitromethaneHighUp to 94%
Cinchona Alkaloid ThioureaSubstituted Dibenzo[b,f] beilstein-journals.orgscispace.comoxazepineNitroethaneGoodHigh
Cinchona Alkaloid ThioureaDibenzo[b,f] beilstein-journals.orgscispace.comoxazepinePhenylnitromethaneGoodHigh

Table 1: Representative Results for the Organocatalytic Asymmetric Aza-Henry Reaction. researchgate.netaraid.es

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular diversity.

Ugi Four-Component Reactions

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry and has been applied to the synthesis of the dibenzo[b,f] beilstein-journals.orgscispace.comoxazepine core. researchgate.netmdpi.com This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. To construct the dibenzoxazepine (B10770217) scaffold, a one-pot, two-step sequence is often employed.

In a representative example, the process begins with a Lewis acid-catalyzed U-4CR. ust.hk Substituted 2-aminophenols (acting as the amine component), a 2-halobenzaldehyde (aldehyde), a 2-halobenzoic acid (carboxylic acid), and an isocyanide are reacted to form a linear Ugi product. ust.hknottingham.ac.uk This intermediate is then subjected to a base-mediated intramolecular nucleophilic aromatic substitution (SNAr), where the phenoxide attacks one of the halogenated aromatic rings, and the amide nitrogen attacks the other, to effect a double cyclization and form the tricyclic dibenzoxazepine system. ust.hk The use of microwave heating can significantly accelerate the cyclization step. ust.hk

AldehydeAmineAcidIsocyanideLewis AcidYield (%)
2-Chloro-5-nitrobenzaldehyde2-Aminophenol2-Bromobenzoic acidCyclohexyl isocyanideMg(ClO₄)₂85%
2-Chloro-5-nitrobenzaldehyde2-Amino-4-chlorophenol2-Bromobenzoic acidCyclohexyl isocyanideMg(ClO₄)₂78%
2-Chloro-5-nitrobenzaldehyde2-Amino-4-methylphenol2-Bromobenzoic acidCyclohexyl isocyanideMg(ClO₄)₂81%

Table 2: Examples of Dibenzo[b,f] beilstein-journals.orgscispace.comoxazepine Synthesis via a One-Pot Ugi/SNAr Sequence. ust.hk

Isocyanide-Based Cycloadditions

Beyond the classic Ugi reaction, isocyanide-based multicomponent reactions are highly versatile for constructing complex heterocyclic systems fused to the dibenzoxazepine core. A facile and efficient three-component reaction has been developed for the synthesis of pyrrole-fused dibenzo[b,f] beilstein-journals.orgscispace.comoxazepine derivatives. beilstein-journals.orgresearchgate.netnih.gov

This method involves the reaction of a dibenzo[b,f] beilstein-journals.orgscispace.comoxazepine imine, a gem-diactivated olefin (such as 2-benzylidenemalononitrile), and an isocyanide. beilstein-journals.orgscribd.com The reaction proceeds under mild, often solvent- and catalyst-free conditions. The proposed mechanism initiates with the nucleophilic attack of the isocyanide on the activated olefin to form a zwitterionic intermediate. beilstein-journals.org This zwitterion then attacks the cyclic imine, leading to a cascade of cyclization and rearrangement steps that ultimately furnish the pyrrole-fused tetracyclic product. beilstein-journals.org This strategy is notable for its operational simplicity and high efficiency. researchgate.net

Cyclic ImineActivated OlefinIsocyanideConditionsYield (%)
Dibenzo[b,f] beilstein-journals.orgscispace.comoxazepine2-BenzylidenemalononitrileCyclohexyl isocyanide80 °C, Solvent-free95%
Dibenzo[b,f] beilstein-journals.orgscispace.comoxazepineEthyl 2-cyano-3-phenylacrylatetert-Butyl isocyanide80 °C, Solvent-free92%
2-Chlorodibenzo[b,f] beilstein-journals.orgscispace.comoxazepine2-(4-Chlorobenzylidene)malononitrileCyclohexyl isocyanide80 °C, Solvent-free96%

Table 3: Synthesis of Pyrrole-fused Dibenzo[b,f] beilstein-journals.orgscispace.comoxazepines via Isocyanide-Based MCR. beilstein-journals.orgresearchgate.net

Tandem Reactions and Rearrangement Pathways

Tandem reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates, provide an elegant and atom-economical approach to complex molecules.

Nucleophilic Aromatic Substitution-Smiles Rearrangement Sequences

A powerful tandem strategy for building fused dibenzo[b,f] beilstein-journals.orgscispace.comoxazepine systems involves a sequence initiated by a nucleophilic aromatic substitution (SNAr), followed by a Smiles rearrangement. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where an activated aromatic ring migrates from a heteroatom to a terminal nucleophile.

This sequence has been effectively used to synthesize pyrazolo-fused dibenzo[b,f] beilstein-journals.orgscispace.comoxazepines. thieme-connect.com The reaction condenses a 2-(1H-pyrazol-5-yl)phenol with a 1-chloro-2-nitrobenzene (B146284) derivative under basic conditions. The process is believed to proceed via an initial SNAr reaction (O-arylation), followed by a Smiles rearrangement where the pyrazole (B372694) nitrogen attacks the newly introduced aromatic ring, and finally, a denitrocyclization to form the central seven-membered oxazepine ring. thieme-connect.com This atom-economical process yields the complex tetracyclic scaffold as a single regioisomer.

Pyrazolylphenol ComponentNitroaromatic ComponentBaseYield (%)
2-(3-Phenyl-1H-pyrazol-5-yl)phenol1-Chloro-2-nitrobenzeneK₂CO₃75%
2-(3-Methyl-1H-pyrazol-5-yl)phenol1-Chloro-4-fluoro-2-nitrobenzeneK₂CO₃81%
4-Chloro-2-(3-phenyl-1H-pyrazol-5-yl)phenol1-Chloro-2-nitrobenzeneCs₂CO₃78%

Table 4: Synthesis of Pyrazolo-fused Dibenzo[b,f] beilstein-journals.orgscispace.comoxazepines via SNAr-Smiles Rearrangement. thieme-connect.com

Denitrocyclization Methodologies

Denitrocyclization serves as a key ring-closing step in the synthesis of various heterocyclic systems, including analogs of dibenzo[b,f] beilstein-journals.orgscispace.comoxazepine. This reaction involves an intramolecular nucleophilic attack on an aromatic ring with the displacement of a nitro group.

A convenient synthesis of dibenzo[b,f] beilstein-journals.orgscispace.comthiazepin-11(10H)-ones, the sulfur analogs of the target oxazepine lactams, highlights this methodology. researchgate.net The key step is the intramolecular aromatic denitrocyclization of 2-(2,4-dinitro-phenylsulfanyl)-benzoic acid amides. In the presence of a suitable base, the amide nitrogen acts as a nucleophile, attacking the dinitro-substituted aromatic ring at the position of one of the nitro groups, which is a good leaving group, to forge the central thiazepine ring. researchgate.net This method provides an efficient route to the tricyclic lactam core. A similar principle applies to the oxygen-containing analogs, often as the final step in a tandem sequence. thieme-connect.com

SubstrateBaseSolventYield (%)
N-Phenyl-2-(2,4-dinitrophenylsulfanyl)benzamideK₂CO₃DMF85%
N-(4-Methoxyphenyl)-2-(2,4-dinitrophenylsulfanyl)benzamideK₂CO₃DMF91%
N-Benzyl-2-(2,4-dinitrophenylsulfanyl)benzamideDBUDMF78%

Table 5: Denitrocyclization for the Synthesis of Dibenzo[b,f] beilstein-journals.orgscispace.comthiazepin-11(10H)-one Analogs. researchgate.net

Intramolecular Cyclocarbonylation

Intramolecular cyclocarbonylation represents a powerful and elegant method for constructing the dibenzo[b,f] acs.orgrsc.orgoxazepin-11(10H)-one core, which is the immediate precursor to the target amine via reductive amination. This strategy typically involves the palladium-catalyzed carbonylation of an appropriately substituted aromatic precursor, such as 2-(2-iodophenoxy)aniline (B1452181). The insertion of a carbonyl group and subsequent intramolecular cyclization in a single step offers high atom economy and efficiency.

Research has demonstrated the efficacy of various palladium-based catalytic systems for this transformation. An effective method employs a combination of Palladium(II) iodide (PdI₂) and the air-stable phosphine (B1218219) ligand 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phospha-adamantane. This system successfully catalyzes the intramolecular cyclocarbonylation of a range of substituted 2-(2-iodophenoxy)anilines, affording the desired dibenzo[b,f] acs.orgrsc.orgoxazepin-11(10H)-ones in good yields under relatively mild conditions. nih.gov

Another advanced approach utilizes recyclable, silica-supported palladium-complexed dendrimers as catalysts. acs.org These heterogeneous catalysts show high activity for the intramolecular carbonylation of 2-(2-iodophenoxy)aniline derivatives, leading to excellent yields of the seven-membered ring products. acs.org A key advantage of this system is the ease of catalyst recovery and reuse through simple filtration, a significant factor for sustainable and cost-effective synthesis. acs.orgacs.org The reaction proceeds effectively regardless of the electronic nature of substituents on the aromatic rings of the substrate. acs.org

Table 1: Palladium-Catalyzed Intramolecular Cyclocarbonylation for Dibenzo[b,f] acs.orgrsc.orgoxazepin-11(10H)-one Synthesis This table presents data on different catalytic systems used for the intramolecular cyclocarbonylation to form the dibenzoxazepinone core.

Catalyst SystemSubstrateBaseCO PressureTemperature (°C)Yield (%)Reference
PdI₂ / Cytop 292Substituted 2-(2-iodophenoxy)anilinesDBU1 atm80Good nih.gov
G1-Pd Dendrimer on Silica2-(2-iodophenoxy)anilineDiisopropylethylamine100 psi80High acs.org

Note: Cytop 292 is 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phospha-adamantane. DBU is 1,8-Diazabicyclo[5.4.0]undec-7-ene. G1-Pd refers to a first-generation palladium-complexed dendrimer.

Microwave-Assisted Synthesis of Dibenzo[b,f]acs.orgrsc.orgoxazepines

Microwave-assisted organic synthesis has emerged as a transformative technology, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced product purity. wjarr.com The synthesis of the dibenzo[b,f] acs.orgrsc.orgoxazepine scaffold is particularly amenable to this technique. researchgate.netresearchgate.net

A common microwave-assisted route involves the cyclocondensation of 2-aminophenols with 2-halobenzaldehydes under basic conditions. researchgate.net Microwave irradiation facilitates rapid heating of the polar reactants and solvent, accelerating the rate of the nucleophilic substitution and subsequent cyclization-dehydration steps. This leads to the formation of the target dibenzo[b,f] acs.orgrsc.orgoxazepine ring system in good yields within minutes, as opposed to the hours often required with conventional heating. researchgate.netarkat-usa.org

The benefits of microwave assistance are not limited to a single reaction type. A diversity-oriented synthesis of more complex, fused polycyclic systems based on the benzo[f] acs.orgrsc.orgoxazepine core has been successfully developed using this technology. nih.gov The reactions were found to be clean, rapid, and high-yielding, typically reaching completion within 15 minutes, showcasing the superiority of microwave heating over conventional methods for these transformations. nih.gov

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for Heterocycles This table provides a representative comparison of reaction times and yields for similar heterocyclic syntheses, illustrating the general advantages of microwave irradiation.

Reaction TypeMethodReaction TimeYield (%)Reference
Phenothiazine-imidazole synthesisConventional370-390 min70-74 researchgate.net
Phenothiazine-imidazole synthesisMicrowave10-11 min84-88 researchgate.net
Dihydro-benzo[b] acs.orgrsc.orgoxazine synthesisConventional10-12 h70-82 arkat-usa.org
Dihydro-benzo[b] acs.orgrsc.orgoxazine synthesisMicrowave10-15 min85-94 arkat-usa.org

Large-Scale Synthesis Considerations and Process Optimization

Drawing parallels from the industrial synthesis of the structurally related dibenzo[b,f]azepines, multi-step routes often require optimization of reaction conditions (temperature, pressure, concentration) at each stage to maximize yield and minimize byproduct formation. nih.gov Purification of the final product and intermediates is another major consideration. Crystallization is often preferred over chromatography on a large scale due to lower cost and solvent consumption.

Furthermore, validation of a synthetic protocol's scalability is essential. Reports on the successful gram-scale synthesis of pyrrole-fused dibenzoxazepine derivatives, which noted an improved yield compared to smaller-scale reactions, provide confidence in the robustness of certain synthetic methodologies for this class of compounds. nih.gov Such studies are crucial for demonstrating the practical applicability of a synthetic route for potential large-scale manufacturing.

Mechanistic Investigations and Reaction Kinetics in Dibenzo B,f 1 2 Oxazepin 11 Amine Synthesis

Elucidation of Reaction Mechanisms for Key Transformations

The formation of Dibenzo[b,f] rsc.orgrsc.orgoxazepin-11-amine from precursors like 2-(2-aminophenoxy)benzonitrile typically proceeds through an intramolecular nucleophilic addition of the amine to the nitrile group. The reaction is often facilitated by a base or a transition metal catalyst.

One of the proposed key transformations involves a base-mediated intramolecular cyclization. In this pathway, a base is utilized to deprotonate the aniline (B41778) nitrogen of the starting material, 2-(2-aminophenoxy)benzonitrile. This deprotonation enhances the nucleophilicity of the amino group, which then attacks the electrophilic carbon of the nitrile. This intramolecular attack leads to the formation of a seven-membered ring intermediate. Subsequent protonation and tautomerization of this intermediate result in the final Dibenzo[b,f] rsc.orgrsc.orgoxazepin-11-amine product. The reaction is believed to proceed through a concerted mechanism where the bond formation and proton transfer steps may occur in a single transition state, although a stepwise pathway with discrete intermediates cannot be ruled out without further detailed computational and experimental studies.

Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic details of similar cyclization reactions. rsc.org For the related synthesis of dibenzoxazepine-fused isoquinuclidines, DFT calculations have supported the stereochemical outcomes observed experimentally. rsc.org Such computational approaches can provide valuable insights into the transition state geometries, activation energies, and the electronic factors governing the cyclization process for Dibenzo[b,f] rsc.orgrsc.orgoxazepin-11-amine as well.

Kinetic Studies of Cyclization Pathways

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For the synthesis of Dibenzo[b,f] rsc.orgrsc.orgoxazepin-11-amine, kinetic analysis of the cyclization step is essential for understanding the reaction mechanism and for process optimization.

While specific kinetic data for the intramolecular cyclization of 2-(2-aminophenoxy)benzonitrile to Dibenzo[b,f] rsc.orgrsc.orgoxazepin-11-amine is not extensively reported in the literature, studies on analogous systems offer valuable insights. For instance, the kinetics of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides have been investigated. rsc.org In this related system, the cyclization was found to be subject to general acid catalysis, and the rate was significantly influenced by steric factors. rsc.org The reaction followed pseudo-first-order kinetics, and Brønsted analysis of the buffer catalysis provided information about the transition state. rsc.org

It is plausible that the cyclization of 2-(2-aminophenoxy)benzonitrile to form Dibenzo[b,f] rsc.orgrsc.orgoxazepin-11-amine would also exhibit pseudo-first-order kinetics under appropriate conditions. The rate of this intramolecular reaction would likely be dependent on factors such as the concentration of the starting material, the nature and concentration of the base or catalyst used, the solvent polarity, and the reaction temperature. The presence of substituents on the aromatic rings of the 2-(2-aminophenoxy)benzonitrile precursor could also significantly impact the reaction rate through electronic and steric effects.

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The choice of catalysts and reagents plays a pivotal role in directing the selectivity and enhancing the efficiency of the synthesis of Dibenzo[b,f] rsc.orgrsc.orgoxazepin-11-amine. Both transition metal catalysts and base-mediated protocols have been employed for the construction of the dibenzo[b,f] rsc.orgrsc.orgoxazepine scaffold. usc.edu

Palladium and copper-based catalytic systems are commonly used for intramolecular C-N bond formation, a key step in the synthesis of related heterocyclic compounds. beilstein-journals.org For instance, the intramolecular cyclocarbonylation of substituted 2-(2-iodophenoxy)anilines to form dibenzo[b,f] rsc.orgrsc.orgoxazepin-11(10H)-ones is efficiently catalyzed by a PdI2/Cytop 292 system. nih.gov While this leads to the ketone analogue, subsequent amination could potentially yield the desired 11-amine.

Base-mediated synthesis offers a direct route to Dibenzo[b,f] rsc.orgrsc.orgoxazepin-11-amines from precursors like 2-fluorobenzonitriles and 2-aminophenols. The choice of base is critical for the success of this reaction. Strong, non-nucleophilic bases are generally preferred to facilitate the deprotonation of the aniline without competing in nucleophilic attack. The efficiency of the reaction is also influenced by the solvent, with polar aprotic solvents often providing better results.

The following table summarizes the influence of various catalysts and reagents on the synthesis of dibenzo[b,f] rsc.orgrsc.orgoxazepine derivatives, providing insights that can be extrapolated to the synthesis of the 11-amine.

Catalyst/ReagentPrecursor(s)ProductYield (%)Reaction ConditionsReference
PdI₂/Cytop 292Substituted 2-(2-iodophenoxy)anilinesDibenzo[b,f] rsc.orgrsc.orgoxazepin-11(10H)-onesGoodMild conditions nih.gov
Pd/C10,11-dihydro-5H-dibenzo[b,f]azepine5H-dibenzo[b,f]azepine20-50Gas phase dehydrogenation, ~150 °C beilstein-journals.org
Potassium-promoted iron, cobalt, and manganese oxides10,11-dihydro-5H-dibenzo[b,f]azepine5H-dibenzo[b,f]azepine-- beilstein-journals.org
Mn(OAc)₃2-(9-xanthenyl)malonatesC-10 carboxylate derivatives of dibenzo[b,f]oxepine63-8590% acetic acid beilstein-journals.org

Table 1: Influence of Catalysts and Reagents on the Synthesis of Dibenzo[b,f]oxazepine Derivatives

Advanced Spectroscopic and Structural Characterization of Dibenzo B,f 1 2 Oxazepine Scaffolds

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of dibenzo[b,f] griffith.edu.auresearchgate.netoxazepine derivatives. By providing exact mass measurements with high accuracy, HRMS allows for the confident assignment of molecular formulas. For instance, the HRMS data for related dibenzoxazepinone derivatives, such as 8-aminodibenz[b,f] griffith.edu.auresearchgate.netoxazepin-11(10H)-one, have been used to confirm their structures with precision. griffith.edu.au In the case of Dibenzo[b,f] griffith.edu.auresearchgate.netoxazepin-11-amine, HRMS would be expected to yield a molecular ion peak corresponding to its molecular formula, C₁₃H₁₀N₂O.

Table 1: Illustrative HRMS Data for Related Dibenzo[b,f] griffith.edu.auresearchgate.netoxazepine Derivatives

CompoundMolecular FormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺Reference
8-Aminodibenz[b,f] griffith.edu.auresearchgate.netoxazepin-11(10H)-oneC₁₃H₁₀N₂O₂Not specifiedNot specified griffith.edu.au
4-Methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f] griffith.edu.auresearchgate.netoxazepin-8-yl)benzamideC₂₂H₁₉O₄N₂375.1339375.1340 griffith.edu.au
2-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f] griffith.edu.auresearchgate.netoxazepin-8-yl)isoindoline-1,3-dioneC₂₃H₁₆N₂O₄Not specifiedNot specified griffith.edu.au
4-(2-Chlorophenyl)-2-phenylbenzo[b] griffith.edu.auresearchgate.netoxazepineC₂₁H₁₄ClNO332.0842332.0839 rsc.org
4-(4-Bromophenyl)-2-phenylbenzo[b] griffith.edu.auresearchgate.netoxazepineC₂₁H₁₄BrNO376.0337376.0331 rsc.org

Comprehensive Nuclear Magnetic Resonance Spectroscopy for Regiochemistry and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of dibenzo[b,f] griffith.edu.auresearchgate.netoxazepine derivatives in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the regiochemistry and stereochemistry of these molecules.

1D NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. In the ¹H NMR spectra of dibenzo[b,f] griffith.edu.auresearchgate.netoxazepine derivatives, the aromatic protons typically appear as a complex series of multiplets in the downfield region (around 7.0-8.0 ppm), while protons of the oxazepine ring and any aliphatic substituents resonate at higher fields. griffith.edu.auscielo.br The ¹³C NMR spectra complement this information by showing the chemical shifts of all carbon atoms, including the quaternary carbons of the aromatic rings and the carbonyl or imine carbons within the seven-membered ring. griffith.edu.auscielo.br

2D NMR techniques are crucial for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) is used to identify proton-proton coupling networks, helping to trace the connectivity of protons within the aromatic rings and the central oxazepine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is critical for determining the stereochemistry and conformation of the molecule, such as the relative orientation of substituents on the seven-membered ring.

The comprehensive application of 1D and 2D NMR techniques has been instrumental in the correct structural assignment and differentiation of isomers in the dibenzo[b,f] griffith.edu.auresearchgate.netoxazepine series. A notable example is the structural reassignment of a potent anti-parasitic compound, initially believed to be an 8-acylaminodibenzoxazepinone. griffith.edu.auescholarship.org Through careful analysis of spectroscopic data, including detailed NMR studies, the active compound was correctly identified as the 7-acylamino regioisomer. griffith.edu.auescholarship.org This highlights the power of NMR in distinguishing between closely related isomers, which can have significantly different biological activities.

Table 2: Representative ¹H and ¹³C NMR Data for a Related Dibenzo[b,f] griffith.edu.auresearchgate.netoxazepinone Derivative

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
8-Aminodibenz[b,f] griffith.edu.auresearchgate.netoxazepin-11(10H)-oneAromatic protons in the range of 7.21-7.98 ppmAromatic and carbonyl carbons in the range of 120.5-166.8 ppm griffith.edu.au

X-ray Crystallography for Solid-State Structure Determination and Absolute Stereochemistry

For the dibenzo[b,f] griffith.edu.auresearchgate.netoxazepine scaffold, X-ray crystallography has confirmed the characteristic non-planar, "butterfly-like" conformation of the tricyclic system. researchgate.netnih.gov The central seven-membered oxazepine ring typically adopts a boat or twisted-boat conformation. The dihedral angle between the two benzo-fused rings is a key parameter describing the extent of this butterfly shape. For example, in the crystal structure of the analogous Dibenzo[b,f] griffith.edu.auresearchgate.netthiazepin-11-yl-diethyl-amine, the dihedral angle between the benzene (B151609) rings is 75.92 (5)°. researchgate.netnih.gov While a crystal structure for Dibenzo[b,f] griffith.edu.auresearchgate.netoxazepin-11-amine is not publicly available, it is expected to exhibit a similar tricyclic conformation.

Table 3: Crystallographic Data for an Analogous Dibenzo[b,f] griffith.edu.auresearchgate.netthiazepine Derivative

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZDihedral Angle (°)Reference
Dibenzo[b,f] griffith.edu.auresearchgate.netthiazepin-11-yl-diethyl-amineMonoclinicP2₁/c12.0137(2)8.2257(1)15.0513(2)102.952(1)1449.54(4)475.92(5) researchgate.netnih.gov

Vibrational Spectroscopy for Characteristic Functional Group Identification

Vibrational spectroscopy, primarily Fourier-transform infrared (FTIR) spectroscopy, is a rapid and effective method for identifying the characteristic functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

In the context of Dibenzo[b,f] griffith.edu.auresearchgate.netoxazepin-11-amine, the FTIR spectrum would be expected to show characteristic absorption bands for the following functional groups:

N-H stretching vibrations of the amine group, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹.

C-N stretching vibrations , which are usually found in the 1250-1350 cm⁻¹ region.

C=N stretching vibration of the imine group within the oxazepine ring, expected in the 1640-1690 cm⁻¹ range.

C-O-C stretching vibrations of the ether linkage in the oxazepine ring, which give rise to strong bands in the 1000-1300 cm⁻¹ region.

Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

FTIR spectroscopy is often used in conjunction with other analytical techniques to confirm the identity and purity of synthesized dibenzo[b,f] griffith.edu.auresearchgate.netoxazepine derivatives. researchgate.netspectrabase.com

Table 4: Expected FTIR Absorption Bands for Dibenzo[b,f] griffith.edu.auresearchgate.netoxazepin-11-amine

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Amine (N-H)Stretching3300-3500
Imine (C=N)Stretching1640-1690
Aromatic C=CStretching1450-1600
Ether (C-O-C)Asymmetric & Symmetric Stretching1000-1300
Aromatic C-HStretching>3000

Computational Chemistry and Molecular Modeling for Dibenzo B,f 1 2 Oxazepine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of the dibenzo[b,f] nih.govmdpi.comoxazepine scaffold. DFT methods are used to calculate the optimal geometry of these molecules, revealing that the tricyclic dibenzo[b,f]oxepine scaffold is not planar but adopts a basket-like conformation in solution. nih.gov This non-planar structure is critical to its interaction with biological targets.

Calculations of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting reactivity. The energies of HOMO and LUMO and the resulting HOMO-LUMO gap determine the molecule's kinetic stability, chemical reactivity, and electronic transitions. mdpi.com For instance, DFT calculations can analyze the geometry and orbital energies of different isomers (e.g., E/Z isomers in derivatives) to predict their relative stability and electronic properties. mdpi.com Furthermore, by mapping the molecular electrostatic potential (MEP), regions of electrophilic and nucleophilic reactivity can be visualized. mdpi.com This allows researchers to predict sites susceptible to metabolic attack or key interactions for receptor binding. The charge distribution across the molecule, often computed using methods like Natural Bond Orbital (NBO) analysis, further clarifies the electronic landscape of dibenzo[b,f] nih.govmdpi.comoxazepine derivatives. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Scaffold Optimization

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, aiming to correlate the physicochemical properties of a series of compounds with their biological activity. For the dibenzo[b,f] nih.govmdpi.comoxazepine scaffold, 3D-QSAR methods like CoMFA and CoMSIA have been successfully applied to guide the optimization of derivatives for specific biological targets.

These models provide visual, three-dimensional contour maps that highlight which regions of the molecule are sensitive to steric, electrostatic, or hydrophobic modifications, thereby guiding the design of new compounds with enhanced potency. nih.govnih.gov

CoMFA is a 3D-QSAR technique that correlates the biological activity of molecules with their steric and electrostatic fields. In a study of dibenz[b,f] nih.govmdpi.comoxazepine derivatives as agonists for the human TRPA1 receptor, a robust CoMFA model was developed. nih.govnih.gov The model demonstrated high statistical significance, indicating its reliability for predicting the activity of new compounds within this class. The steric and electrostatic field contributions were quantified, providing a clear map for optimization. nih.govnih.gov The contour maps generated from the CoMFA model show regions where bulky substituents would be favorable or unfavorable and where positive or negative electrostatic potential would enhance activity.

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more detailed picture of the intermolecular interactions governing biological activity. For the same series of dibenz[b,f] nih.govmdpi.comoxazepine derivatives targeting the TRPA1 receptor, a highly predictive CoMSIA model was also generated. nih.govnih.gov This model confirmed the importance of steric and electrostatic properties and provided additional insights into the role of hydrophobicity and hydrogen bonding. The resulting 3D contour maps from CoMSIA offer a comprehensive guide for modifying the scaffold to improve target affinity and specificity. nih.govnih.gov

Table 1: Statistical Results of CoMFA and CoMSIA Models for Dibenzo[b,f] nih.govmdpi.comoxazepine Derivatives

ParameterCoMFA ModelCoMSIA ModelDescription
q² (or r²cv) 0.6310.542Cross-validated correlation coefficient, indicating the internal predictive ability of the model.
0.9860.981Non-cross-validated correlation coefficient, indicating the goodness of fit of the model.
ONC 6Not SpecifiedOptimum Number of Components used to build the model.
r²pred 0.9670.981Predictive correlation coefficient for an external test set, indicating external predictive power.
Data sourced from a study on dibenz[b,f] nih.govmdpi.comoxazepine derivatives as TRPA1 receptor agonists. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. For the dibenzo[b,f] nih.govmdpi.comoxazepine system, MD simulations provide critical insights into the conformational flexibility and dynamic behavior of the scaffold and its derivatives when interacting with biological macromolecules like receptors or enzymes. researchgate.net

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions used to synthesize complex heterocyclic systems like dibenzo[b,f] nih.govmdpi.comoxazepine. By modeling potential reaction pathways and calculating the energies of reactants, transition states, and products, chemists can predict the most likely mechanism.

Several synthetic routes to the dibenzo[b,f] nih.govmdpi.comoxazepine core have been described, including Ullmann condensation, Smiles rearrangement, and other cyclization strategies. nih.govresearchgate.netrsc.org DFT studies on analogous systems have been used to investigate these complex transformations. For example, computational analysis of the Smiles rearrangement in the synthesis of related benzoxazines has helped to rationalize the reaction's efficiency. nih.gov Similarly, computational studies of the racemization of related chiral 1,4-benzodiazepines have explored various potential mechanisms, such as ring-chain tautomerism, by calculating the energy barriers for each proposed pathway. nih.gov These computational approaches allow for the validation or rejection of hypothesized mechanisms, providing a detailed, energetic picture of the reaction landscape that is often inaccessible through experimental means alone.

Prediction of Spectroscopic Parameters through Computational Methods

Computational methods can accurately predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) spectra, which are crucial for structure elucidation. DFT calculations are widely used for this purpose. mdpi.com

The standard workflow involves first performing a conformational search to identify all low-energy conformers of the molecule. Each conformer is then subjected to geometry optimization using a specific DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). mdpi.com Following optimization, NMR shielding tensors are calculated for each conformer. The final predicted spectrum is obtained by averaging the chemical shifts of the conformers, weighted by their Boltzmann population. mdpi.com These predicted spectra can be compared with experimental data to confirm the structure of a newly synthesized dibenzo[b,f] nih.govmdpi.comoxazepine derivative or to distinguish between possible isomers. This computational approach is particularly valuable for complex molecules where empirical interpretation of spectra can be challenging.

Chemical Transformations and Derivatization Strategies of Dibenzo B,f 1 2 Oxazepin 11 Amine

Strategic Functionalization of the Amine Moiety

The introduction of diverse amine functionalities at the C-11 position of the dibenzo[b,f] researchgate.netresearchgate.netoxazepine core is a key strategy for modulating its properties. However, direct functionalization, such as alkylation or acylation, of a pre-existing 11-amino group is not the most commonly reported method in the scientific literature.

Instead, the predominant strategy involves a two-step sequence starting from the corresponding lactam, dibenzo[b,f] researchgate.netresearchgate.netoxazepin-11(10H)-one . This lactam is first activated to create a more reactive intermediate, which is then displaced by a desired amine.

A widely used activation method is the conversion of the lactam to the corresponding 11-chloroimidoyl chloride, 11-chlorodibenzo[b,f] researchgate.netresearchgate.netthiazepine , by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov This reactive intermediate is not typically isolated but is reacted in situ with a primary or secondary amine via nucleophilic substitution to yield the C-11 substituted amine derivative. For example, reaction with an excess of diethylamine (B46881) leads to the formation of dibenzo[b,f] researchgate.netresearchgate.netthiazepin-11-yl-diethyl-amine . nih.gov This synthetic approach provides a versatile platform for introducing a wide array of amine-containing substituents at the 11-position.

Aromatic Ring Functionalization and Substitution Patterns

Functionalization of the two benzene (B151609) rings of the dibenzo[b,f] researchgate.netresearchgate.netoxazepine scaffold is crucial for fine-tuning electronic and steric properties. While direct electrophilic aromatic substitution (e.g., halogenation, nitration) on the pre-formed tricyclic system is possible, the more common and regiochemically precise strategy involves the synthesis of the heterocyclic ring from already substituted precursors.

This approach provides unambiguous control over the substitution pattern. For instance, various chlorinated dibenzo[b,f] researchgate.netresearchgate.netoxazepine derivatives are synthesized from substituted 2-aminophenols and substituted 2-halobenzaldehydes. researchgate.net Similarly, nitro-substituted analogues can be prepared through base-catalyzed intramolecular nucleophilic substitution of a nitro group in precursors like N-(2-hydroxyphenyl)-2,4-dinitrobenzamide to yield 3-nitrodibenzo[b,f] researchgate.netresearchgate.netoxazepin-11(10H)-one . researchgate.net The synthesis of polyfluorinated dibenz[b,f] researchgate.netresearchgate.netoxazepin-11-(10H)-ones has also been reported, which can then be converted to other derivatives. researchgate.net

This "bottom-up" synthetic methodology, where substituents are incorporated into the acyclic precursors before cyclization, is the most prevalent method for achieving specific aromatic substitution patterns on the dibenzo[b,f] researchgate.netresearchgate.netoxazepine core. researchgate.net

Synthesis of Bridged and Fused Polycyclic Systems

The dibenzo[b,f] researchgate.netresearchgate.netoxazepine scaffold serves as a versatile building block for the construction of more complex, polycyclic systems. The inherent reactivity of the imine or iminium intermediates derived from the 11-position facilitates various annulation reactions, leading to novel fused heterocycles.

An efficient, metal-free catalytic method has been developed for the synthesis of dibenzo[b,f] researchgate.netresearchgate.net-oxazepine-fused 1,2-dihydropyridines (DHPs). This reaction proceeds via a proline-catalyzed direct Mannich reaction followed by a cyclization cascade between a seven-membered dibenzo[b,f] researchgate.netresearchgate.net-oxazepine-imine and aqueous glutaraldehyde. This [4+2] annulation process can be followed by an in-situ oxidation to yield the corresponding pyridyl-fused systems.

Tetracyclic pyrido-fused oxazepines, such as 2,3,4,14b-tetrahydro-1H-dibenzo[b,f]pyrido[1,2-d] researchgate.netresearchgate.netoxazepines , represent a class of compounds with significant biological interest. Their synthesis can be achieved through multi-step sequences, often involving the initial construction of the core dibenzoxazepine (B10770217) ring followed by the annulation of the pyridine (B92270) ring. These syntheses allow for systematic variation of substituents on both the dibenzoxazepine and pyridine portions of the molecule to explore structure-activity relationships.

The fusion of a pyrrole (B145914) ring to the dibenzo[b,f] researchgate.netresearchgate.netoxazepine core has been effectively achieved using isocyanide-based multicomponent reactions (MCRs). In one prominent method, a dibenzoxazepine imine reacts with an acetylenedicarboxylate (B1228247) to form a Huisgen's 1,4-dipole zwitterion in situ. This reactive intermediate is then trapped by an isocyanide through a [4+1] cyclization process, leading to the formation of highly substituted dibenzo[b,f]pyrrolo[1,2-d] researchgate.netresearchgate.netoxazepine derivatives in high yields. researchgate.net This one-pot reaction is notable for its efficiency and atom economy, proceeding under catalyst- and solvent-free conditions.

Starting ImineIsocyanideDienophileProductYield (%)Ref
Dibenzo[b,f] researchgate.netresearchgate.netoxazepine-imineCyclohexyl isocyanideDimethyl acetylenedicarboxylateDimethyl 3-(cyclohexylamino)dibenzo[b,f]pyrrolo[1,2-d] researchgate.netresearchgate.netoxazepine-1,2-dicarboxylate92 researchgate.net
Dibenzo[b,f] researchgate.netresearchgate.netoxazepine-iminetert-Butyl isocyanideDiethyl acetylenedicarboxylateDiethyl 3-(tert-butylamino)dibenzo[b,f]pyrrolo[1,2-d] researchgate.netresearchgate.netoxazepine-1,2-dicarboxylate90 researchgate.net

A rare heterocyclic system, dibenzo[b,f]pyrazolo[1,5-d] researchgate.netresearchgate.netoxazepines , can be constructed through a facile, one-pot tandem reaction. The process involves the reaction of substituted 1-(2-nitrophenyl)-1H-pyrazol-5-ols with a suitable coupling partner. The key steps include an aromatic nucleophilic substitution (SₙAr), a Smiles rearrangement, and a final denitrocyclization to furnish the tetracyclic pyrazolo-fused product as a single regioisomer.

Preparation of Halogenated Analogs

The synthesis of halogenated analogs of dibenzo[b,f] researchgate.netresearchgate.netoxazepin-11-amine can be approached through several synthetic routes. A common strategy involves the initial halogenation of the more readily available dibenzo[b,f] researchgate.netresearchgate.netoxazepin-11(10H)-one precursor, followed by the conversion of the lactam functionality at the 11-position to the desired amine.

The halogenation of the dibenzo[b,f] researchgate.netresearchgate.netoxazepin-11(10H)-one core can be achieved using standard electrophilic halogenating agents. For instance, direct chlorination can yield compounds such as 2-chlorodibenz[b,f] researchgate.netresearchgate.netoxazepin-11(10H)-one. Furthermore, polyfluorinated analogs have been synthesized, which can then be converted to chloro-derivatives at the 11-position. researchgate.net

A key transformation in this synthetic sequence is the conversion of the lactam to an amine. A plausible method, analogous to that used for the thiazepine counterparts, involves the treatment of the dibenzo[b,f] researchgate.netresearchgate.netoxazepin-11(10H)-one with a reagent like phosphorus oxychloride (POCl₃) to form the corresponding 11-chloro-dibenzo[b,f] researchgate.netresearchgate.netoxazepine intermediate. This reactive intermediate can then undergo nucleophilic substitution with ammonia (B1221849) or a primary or secondary amine to yield the target 11-amino-dibenzo[b,f] researchgate.netresearchgate.netoxazepine derivative. For example, the synthesis of dibenzo[b,f] researchgate.netresearchgate.netthiazepin-11-yl-diethyl-amine is achieved by refluxing the corresponding lactam with phosphorus oxychloride, followed by reaction with an excess of diethylamine. nih.gov

An alternative approach involves the synthesis of the dibenzo[b,f] researchgate.netresearchgate.netoxazepine ring system from halogenated starting materials. For example, the cyclization of substituted 2-aminophenols with halogenated 2-halobenzaldehydes can provide halogenated dibenzo[b,f] researchgate.netresearchgate.netoxazepine derivatives. researchgate.net

Precursor CompoundHalogenation/Synthesis MethodResulting Halogenated PrecursorPlausible Subsequent ReactionPotential Halogenated Amine Product
Dibenzo[b,f] researchgate.netresearchgate.netoxazepin-11(10H)-oneDirect chlorination2-Chlorodibenz[b,f] researchgate.netresearchgate.netoxazepin-11(10H)-one1. POCl₃ 2. NH₃2-Chloro-dibenzo[b,f] researchgate.netresearchgate.netoxazepin-11-amine
Tetrafluorodibenz[b,f] researchgate.netresearchgate.netoxazepin-11(10H)-oneConversion to 11-chloro derivative11-Chloro-tetrafluorodibenzo[b,f] researchgate.netresearchgate.netoxazepineNucleophilic substitution with an amine11-Amino-tetrafluorodibenzo[b,f] researchgate.netresearchgate.netoxazepine

Stereoselective Derivatization to Access Chiral Analogs

The development of stereoselective methods to access chiral analogs of dibenzo[b,f] researchgate.netresearchgate.netoxazepin-11-amine is of significant interest for the exploration of stereospecific interactions with biological targets. While direct asymmetric derivatization of the parent amine is not widely reported, several strategies can be envisaged based on the chemistry of the dibenzo[b,f] researchgate.netresearchgate.netoxazepine scaffold.

A notable example of stereoselective synthesis in this family of compounds is the direct, organocatalytic asymmetric synthesis of complex pentacyclic isoquinuclidines fused with a dibenzoxazepine moiety. This reaction proceeds via a proline-catalyzed direct Mannich reaction followed by an intramolecular aza-Michael cascade sequence between 2-cyclohexene-1-one and various tricyclic imines, including dibenzoxazepines. This method yields a series of pentacyclic isoquinuclidines with complete endo-selectivity and excellent enantioselectivity (>99:1). researchgate.net While the product is a complex derivative, this research demonstrates that the dibenzo[b,f] researchgate.netresearchgate.netoxazepine system can undergo highly stereoselective transformations.

ReactantsCatalyst/ConditionsProduct TypeStereoselectivity
Dibenzoxazepine-derived imine and 2-cyclohexene-1-oneL-prolinePentacyclic dibenzoxazepine-fused isoquinuclidineComplete endo-selectivity, >99:1 enantiomeric ratio

Other potential strategies for introducing chirality into the dibenzo[b,f] researchgate.netresearchgate.netoxazepin-11-amine framework include:

Asymmetric Reduction: The imine intermediate, formed from the reaction of the corresponding lactam with a reagent like Lawesson's reagent followed by an amine, could potentially undergo asymmetric reduction using a chiral reducing agent to yield a chiral 11-amino derivative.

Resolution of Racemates: A racemic mixture of a chiral dibenzo[b,f] researchgate.netresearchgate.netoxazepin-11-amine derivative could be resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid.

Use of Chiral Auxiliaries: A chiral auxiliary could be attached to the nitrogen at the 10-position, which could then direct the stereoselective introduction of a substituent at the 11-position. Subsequent removal of the auxiliary would provide the chiral 11-amino analog.

While specific examples for these latter strategies applied directly to dibenzo[b,f] researchgate.netresearchgate.netoxazepin-11-amine are yet to be extensively documented, they represent viable and well-established methodologies in asymmetric synthesis that could be adapted for this purpose.

Advanced Materials Applications of Dibenzo B,f 1 2 Oxazepine Moieties

Incorporation into Polymeric Architectures

The integration of rigid heterocyclic moieties into polymer backbones is a well-established strategy for creating high-performance materials with enhanced thermal stability, mechanical strength, and specific electronic or photophysical properties. rsc.orgnih.gov While direct research on the polymerization of Dibenzo[b,f] nih.govgoogle.comoxazepin-11-amine is limited, the structural characteristics of this compound suggest its potential as a valuable monomer.

The amine group at the 11-position can serve as a reactive site for various polymerization reactions. For instance, it could be reacted with dianhydrides or diacyl chlorides to form polyimides or polyamides, respectively. The rigid and bulky dibenzoxazepine (B10770217) unit would likely disrupt polymer chain packing, leading to materials with a high fractional free volume. This is a desirable trait for applications such as gas separation membranes, where increased free volume can enhance permeability. nd.edu

Furthermore, the incorporation of such heterocyclic structures is known to increase the glass transition temperature (Tg) of polymers, making them suitable for high-temperature applications. rsc.org The synthesis of dibenzazepine-containing polymers has been shown to yield fluorescent materials, suggesting that polymers incorporating the dibenzo[b,f] nih.govgoogle.comoxazepine moiety could also exhibit interesting photophysical properties. nih.gov These polymers could potentially be synthesized through methods like oxidative polymerization or dehalogenative polymerization of appropriately substituted dibenzoxazepine derivatives. nih.gov

Design of Functional Coatings

The unique properties of the dibenzo[b,f] nih.govgoogle.comoxazepine scaffold also make it an intriguing component for the design of functional coatings. The persistence of related compounds on surfaces suggests that derivatives of dibenzo[b,f] nih.govgoogle.comoxazepine could be developed into stable and long-lasting coatings. utoledo.edu The amine functionality in Dibenzo[b,f] nih.govgoogle.comoxazepin-11-amine provides a handle for grafting the molecule onto various substrates, either through direct chemical reaction or by its inclusion in a polymer matrix that forms the coating.

For example, polysiloxanes, known for their use in sealing and coating applications, can be blended with other polymers to enhance their properties. mdpi.com The incorporation of dibenzoxazepine derivatives into such blends could impart specific functionalities. Additionally, the development of protein-resistant polymer coatings is an active area of research, and the unique electronic and hydrogen-bonding capabilities of the dibenzoxazepine moiety could be explored for creating biocompatible surfaces. acs.org

Exploration in Advanced Electronic Materials

The most promising and well-documented application of dibenzo[b,f] nih.govgoogle.comoxazepine moieties in advanced materials is in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). The rigid and π-conjugated nature of the dibenzoxazepine core contributes to its favorable electronic and photophysical properties.

Recent research has focused on the design of novel heteroaromatic systems that are hybrids of dibenzo[b,f] nih.govgoogle.comoxazepines and other fluorescent molecules. For instance, a hybrid of dibenzo[b,f] nih.govgoogle.comoxazepine and 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) (DHPP) has been synthesized and shown to be a highly efficient core for charge-transfer-based OLED emitters. nih.gov This hybrid structure benefits from the rigidified molecular architecture imparted by the dibenzoxazepine unit, which leads to excellent blue color purity and stronger emission compared to similar structures without this moiety. nih.gov

The key photophysical features of these dibenzoxazepine-DHPP hybrids are noteworthy. They exhibit large fluorescence quantum yields, in some cases exceeding 80%, and reversible oxidation, which are critical properties for stable and efficient OLEDs. nih.gov The dibenzo[b,f] nih.govgoogle.comoxazepine component serves as a source of nonalternancy in the π-conjugated system, which is a strategic approach to designing novel dyes and functional materials. nih.gov

Below is a data table summarizing the performance of an OLED device incorporating a dibenzo[b,f] nih.govgoogle.comoxazepine-based emitter.

ParameterValue
Compound 2a (dibenzo[b,f]oxazepine-DHPP hybrid)
Fluorescence Quantum Yield (Φfl) ~80%
Color Purity (FWHM) 0.435 eV
Application OLED emitter
Data sourced from Chemical Science (RSC Publishing) nih.gov

The synthesis of such complex, nonalternant multiheteroatom nanographenes from readily available dibenzo[b,f] nih.govgoogle.comoxazepines opens up new avenues for the development of next-generation electronic materials. nih.gov The unique electronic properties and hydrogen bonding capabilities stemming from the mixed nitrogen-oxygen composition of the dibenzoxazepine core distinguish it from purely nitrogen-containing tricyclic heterocycles, making it a valuable building block in materials chemistry.

Emerging Research Directions and Future Prospects for Dibenzo B,f 1 2 Oxazepin 11 Amine

Sustainable and Green Synthesis Methodologies

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and improve efficiency. unibo.itmdpi.com For the synthesis of dibenzo[b,f] ajgreenchem.comresearchgate.netoxazepine derivatives, several sustainable methodologies are being explored to replace traditional methods that often require harsh conditions, long reaction times, and hazardous solvents.

One promising green approach involves the use of ultrasonic irradiation. ajgreenchem.com This technique has been successfully used for the one-pot, catalyst-free synthesis of various dibenzo[b,f] ajgreenchem.comresearchgate.netoxazepine derivatives in good yields. ajgreenchem.com The process is energy-efficient and operates at lower temperatures compared to conventional heating methods. ajgreenchem.com Another key strategy is the use of microwave-assisted synthesis, which significantly reduces reaction times and can improve product yields for dibenzo[b,f] ajgreenchem.comresearchgate.netoxazepin-11(10H)-ones and related carboxamides. researchgate.net

Multicomponent reactions (MCRs) represent another facet of green synthesis, offering high atom economy and operational simplicity. An isocyanide-based multicomponent reaction has been developed for the facile synthesis of pyrrole-fused dibenzoxazepine (B10770217) derivatives under solvent- and catalyst-free conditions. nih.govbeilstein-journals.org Additionally, researchers have developed a three-component reaction using water as a solvent and oxalic acid as a catalyst, which is a facile and environmentally friendly approach to synthesizing dibenz ajgreenchem.comresearchgate.netdiazepine-1-ones, a related scaffold. researchgate.net

Table 1: Comparison of Green Synthesis Methodologies for Dibenzo[b,f] ajgreenchem.comresearchgate.netoxazepine and Related Scaffolds
MethodologyKey FeaturesAdvantagesReference
Ultrasound-Promoted SynthesisOne-pot, catalyst-free, fine emulsion of reactants.Energy efficient, mild conditions, operational simplicity. ajgreenchem.com
Microwave-Assisted SynthesisRapid heating, often used in one-pot reactions like the Ugi four-component reaction (U-4CR).Shortened reaction times, high yields, reduced solvent volume. researchgate.netresearchgate.net
Isocyanide-Based Multicomponent ReactionsSolvent- and catalyst-free conditions for creating fused heterocyclic systems.High atom economy, short reaction times, synthesis of complex scaffolds. nih.govbeilstein-journals.org
Aqueous Oxalic Acid CatalysisThree-component reaction using water as a green solvent.Environmentally benign, good yields (92-94%). researchgate.net

Flow Chemistry Techniques for Enhanced Production

Flow chemistry, or continuous-flow synthesis, is emerging as a powerful technology for the production of active pharmaceutical ingredients (APIs). nih.gov It offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.govnih.gov While specific patent literature for the continuous-flow synthesis of Dibenzo[b,f] ajgreenchem.comresearchgate.netoxazepin-11-amine is not abundant, the application of this technology to structurally similar heterocyclic compounds like benzodiazepines demonstrates its high potential. researchgate.netdntb.gov.ua

Flow reactors can safely handle hazardous or unstable reagents by generating them in-situ for immediate consumption. nih.gov This is particularly relevant for multi-step syntheses where unstable intermediates are common. For instance, a continuous-flow procedure has been developed for the sustainable preparation of related heterocyclic structures, featuring sequential reaction steps without the need for isolating intermediates. nih.gov The ability to operate at high pressures and temperatures safely in small-diameter capillary reactors can accelerate reactions that are slow in batch mode. nih.gov The integration of technologies such as in-line purification and real-time monitoring makes flow chemistry an attractive platform for the efficient and automated manufacturing of dibenzoxazepine derivatives in the future.

Bioorthogonal Chemical Applications and Bioconjugation Strategies

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov This field has opened new avenues for studying biomolecules in real-time. wikipedia.org The dibenzo[b,f] ajgreenchem.comresearchgate.netoxazepine scaffold, while not yet widely reported in this context, presents an interesting framework for the development of novel bioorthogonal probes.

To be used in bioconjugation, the dibenzo[b,f] ajgreenchem.comresearchgate.netoxazepine core would first need to be functionalized with a "chemical reporter" or handle, such as an azide or a strained alkyne. wikipedia.orgnih.gov This derivatized molecule could then be introduced into a biological system. A probe molecule containing the complementary functional group (e.g., a cyclooctyne to react with an azide in copper-free click chemistry) and a tag (like a fluorophore) would then be added to selectively label the target. wikipedia.orgnih.gov

Key bioorthogonal reactions that could be adapted for this purpose include:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that is highly biocompatible. wikipedia.org

Staudinger Ligation: The first bioorthogonal reaction developed, it involves the reaction of an azide with a modified triarylphosphine. wikipedia.orgdypvp.edu.in

Inverse Electron-Demand Diels-Alder (IEDDA) Reaction: This reaction between a tetrazine and a strained alkene is known for its exceptionally fast kinetics, making it suitable for in vivo applications. nih.govfrontiersin.org

The development of dibenzo[b,f] ajgreenchem.comresearchgate.netoxazepine derivatives for these applications could enable new strategies for drug target identification, in-vivo imaging, and drug delivery. nih.govnih.gov

Photoredox and Electrochemical Catalysis in Heterocycle Synthesis

Modern synthetic chemistry is increasingly leveraging photoredox and electrochemical catalysis to achieve transformations under mild conditions that are often difficult with traditional thermal methods. These techniques utilize visible light or electricity, respectively, to generate highly reactive intermediates.

In the context of dibenzo[b,f] ajgreenchem.comresearchgate.netoxazepine synthesis, photocatalysis has been shown to be effective. For example, a visible-light-induced Staudinger [2+2] annulation reaction has been developed to synthesize tetracyclic dibenzo[b,f] ajgreenchem.comresearchgate.netoxazepine-fused β-lactams. bohrium.com This catalyst-free method proceeds with high efficiency and can even be carried out using sunlight, highlighting its green credentials. bohrium.com

Furthermore, photoswitchable azo-dibenzo[b,f]oxepine derivatives have been synthesized. nih.gov The E/Z isomerization of these compounds can be controlled by visible light, which opens up potential applications in photopharmacology, where the activity of a drug can be turned on or off at a specific site using light. nih.govmdpi.com While direct electrochemical synthesis of the core dibenzo[b,f] ajgreenchem.comresearchgate.netoxazepine ring is less documented, the principles of electrosynthesis offer future possibilities for developing novel, reagent-minimalist pathways to this scaffold.

Table 2: Examples of Photocatalysis in Dibenzo[b,f] ajgreenchem.comresearchgate.netoxazepine Chemistry
Reaction TypeReactantsProductKey FeaturesReference
Staudinger [2+2] Annulationα-diazo ketones and dibenzo[b,f] ajgreenchem.comresearchgate.netoxazepine-iminesTetracyclic dibenzo[b,f] ajgreenchem.comresearchgate.netoxazepine-fused β-lactamsVisible-light induced, catalyst-free, high efficiency (>99% yield in some cases). bohrium.com
PhotoisomerizationAzo-dibenzo[b,f]oxepine derivativesE/Z isomersPhotochemically controlled isomerization using visible light for photopharmacology applications. nih.gov

Rational Design of Next-Generation Dibenzo[b,f]ajgreenchem.comresearchgate.netoxazepine Scaffolds

The dibenzo[b,f] ajgreenchem.comresearchgate.netoxazepine framework is considered a "privileged scaffold" in medicinal chemistry because it can bind to multiple biological targets. nih.gov The rational design of new derivatives aims to improve potency, selectivity, and pharmacokinetic properties while reducing side effects. This process involves a deep understanding of structure-activity relationships (SAR) and the use of computational chemistry tools.

Future design strategies are likely to focus on several key areas:

Scaffold Decoration: Introducing diverse substituents at various positions on the tricyclic core to fine-tune interactions with specific biological targets. nih.gov For example, modifications at the 11-position with groups like piperazine have been shown to modulate receptor binding affinity.

Scaffold Hopping and Fusion: Replacing parts of the scaffold with other bioisosteric groups or fusing additional heterocyclic rings can lead to novel chemical entities with unique pharmacological profiles. nih.govbeilstein-journals.org The synthesis of pyrrole-fused dibenzoxazepines is an example of this approach. nih.gov

AI and Machine Learning: The use of artificial intelligence to analyze vast chemical datasets can help predict the biological activities and properties of novel dibenzoxazepine designs, accelerating the discovery of promising new drug candidates. digitellinc.com

By combining these rational design approaches with modern synthetic methodologies, researchers aim to unlock the full therapeutic potential of the dibenzo[b,f] ajgreenchem.comresearchgate.netoxazepine scaffold for a wide range of diseases. osf.io

Q & A

Basic Research Questions

Q. What are common synthetic routes for Dibenzo[b,f][1,4]oxazepin-11-amine derivatives, and how do reaction conditions influence yields?

  • Methodological Answer : Synthesis often involves cyclization reactions, microwave-assisted protocols, or base-promoted coupling. For example, microwave-assisted synthesis of 11-(4-methoxyphenyl)-3,3-dimethyl-dibenzo[b,e][1,4]diazepin-11-amine achieves high efficiency under controlled conditions (70–80°C, 30–60 min) . Base-promoted methods (e.g., K₃PO₄ or K₂CO₃) enable large-scale synthesis from 2-fluorobenzonitriles and 2-aminophenols, yielding 75–92% . Cyclization of 2-[substituted-2,4-dithiabiureto] precursors with liquid bromine in chloroform produces piperazinyl-substituted derivatives, though yields vary (30–65%) depending on substituents (R = methyl, phenyl, etc.) .

Q. How is structural characterization of this compound derivatives performed?

  • Methodological Answer : X-ray crystallography is critical for resolving regioselectivity and stereochemistry. For instance, monoclinic crystal systems (space group P2₁/c) with unit cell parameters (a = 12.0137 Å, b = 8.2257 Å, c = 15.0513 Å) confirm the planar aromatic system of dibenzodiazepinones . NMR spectroscopy (¹H/¹³C) identifies substituent effects: 2-chloro-11-(dimethylamino) derivatives show distinct aromatic proton shifts (δ 7.10–7.37 ppm) and carbon resonances (δ 39.7 ppm for N-methyl groups) .

Advanced Research Questions

Q. How can researchers address contradictions in reported pharmacological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., H4R agonism vs. antidepressant effects) arise from assay conditions and receptor subtypes. For example, (E)-7-chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]oxazepine (pKᵢ = 7.6 at H4R) exhibits competitive displacement of [³H]histamine, but its effects are antagonized by JNJ 7777120, suggesting ligand-specific binding pocket interactions . Cross-validation using radioligand binding assays, functional cAMP assays, and in vivo models (e.g., murine inflammation) is recommended to reconcile data .

Q. What strategies enable regioselective synthesis of this compound derivatives?

  • Methodological Answer : Solvent-controlled divergent synthesis allows regioselectivity tuning. Using 2-aminophenol and 2-fluoro benzonitrile precursors, polar aprotic solvents (e.g., DMF) favor pyrimidine formation, while non-polar solvents (toluene) promote dibenzoxazepine derivatives via Ullmann coupling . Copper catalysis (CuI, 1,10-phenanthroline) enhances regioselectivity in double Ullmann reactions, achieving >90% yield for imidazo-oxazepine hybrids .

Q. How can structural modifications optimize histamine H4 receptor (H4R) binding affinity?

  • Methodological Answer : Key modifications include:

  • Piperazine substitution : Introducing 4-methylpiperazine at position 11 improves H4R agonism (e.g., compound 7j, pKᵢ = 7.6) by enhancing hydrophobic interactions .
  • Halogenation : Chlorine at position 7 increases binding affinity by 3-fold compared to unsubstituted analogs .
  • Scaffold rigidity : Dibenzo[b,f][1,4]oxazepine’s planar structure provides superior cLogP (2.1) and polar surface area (45 Ų) for blood-brain barrier penetration .

Data-Driven Analysis

Q. What analytical techniques are used to resolve synthetic byproducts in this compound synthesis?

  • Methodological Answer :

  • HPLC-MS : Detects trace impurities (e.g., dithiazolo byproducts) with a C18 column (acetonitrile/water gradient) .
  • Single-crystal XRD : Resolves regiochemical ambiguity in cyclized products (e.g., distinguishing 1,2,4-dithiazolo vs. oxazepine isomers) .
  • ESI-HRMS : Confirms molecular ions (e.g., [M+H]⁺ at m/z 273.0787 for 2-chloro-11-(dimethylamino) derivatives) with <1 ppm error .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.